Desfesoterodine fumarate
Description
Desfesoterodine (B916): Identity as a Major Pharmacologically Active Metabolite of Fesoterodine (B1237170) and Tolterodine (B1663597)
The metabolic pathway leading to desfesoterodine is a prime example of strategic drug design. Fesoterodine was developed to efficiently deliver desfesoterodine into the systemic circulation, overcoming potential bioavailability issues associated with the active metabolite itself. Upon administration, fesoterodine is hydrolyzed to desfesoterodine, which is responsible for the therapeutic effects. patsnap.com
Similarly, tolterodine is also metabolized to desfesoterodine, also referred to as 5-hydroxymethyl tolterodine. wikipedia.orgmedchemexpress.commedchemexpress.com Both parent drugs ultimately yield the same active metabolite, which then exerts its pharmacological action. ontosight.aidrugbank.com The chemical structure of desfesoterodine features a propylamine (B44156) backbone with phenyl and hydroxymethyl groups, and a diisopropylamino substitution, which are crucial for its activity. ontosight.ai
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H31NO2 | pharmacompass.comnih.gov |
| Molecular Weight | 341.5 g/mol | pharmacompass.com |
| XLogP3 | 4.4 | pharmacompass.comnih.gov |
| Hydrogen Bond Donor Count | 2 | pharmacompass.com |
| Hydrogen Bond Acceptor Count | 3 | pharmacompass.com |
| Rotatable Bond Count | 8 | pharmacompass.com |
| Exact Mass | 341.235479232 g/mol | pharmacompass.comnih.gov |
| Topological Polar Surface Area | 43.7 Ų | pharmacompass.com |
| Heavy Atom Count | 25 | pharmacompass.com |
Research Significance in Muscarinic Receptor Antagonist Discovery and Development
Desfesoterodine's primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.commedchemexpress.comontosight.ai These receptors are prevalent in various tissues, including the smooth muscle of the urinary bladder. patsnap.commdpi.com By blocking the action of acetylcholine at these receptors, particularly the M2 and M3 subtypes which are predominant in the bladder, desfesoterodine leads to a reduction in involuntary bladder contractions. patsnap.commdpi.com
Research has demonstrated that desfesoterodine is a potent and non-selective muscarinic antagonist, exhibiting similar high affinity for all five human muscarinic receptor subtypes (M1-M5). medchemexpress.comglpbio.commedchemexpress.com This broad-spectrum antagonism contributes to its efficacy. In vitro studies have shown that desfesoterodine competitively inhibits carbachol-induced contractions of guinea-pig urinary bladder strips. medchemexpress.comtargetmol.com
The potency of desfesoterodine is a key aspect of its research significance. It has a reported KB value of 0.84 nM and a pA2 of 9.14 for muscarinic receptors. medchemexpress.commedchemexpress.comtargetmol.com Furthermore, its affinity for muscarinic receptors is substantially higher than for other types of receptors, indicating a high degree of selectivity.
| Receptor Subtype | Ki (nM) | Source |
|---|---|---|
| M1 | 2.3 | medchemexpress.comglpbio.com |
| M2 | 2.0 | medchemexpress.comglpbio.com |
| M3 | 2.5 | medchemexpress.comglpbio.com |
| M4 | 2.8 | medchemexpress.comglpbio.com |
| M5 | 2.9 | medchemexpress.comglpbio.com |
The development of fesoterodine as a prodrug for desfesoterodine highlights a successful strategy in pharmaceutical sciences to optimize the delivery and pharmacokinetic profile of a highly active compound. This approach has led to a clinically effective medication for the management of overactive bladder, a condition characterized by symptoms of urinary urgency, frequency, and incontinence. patsnap.comontosight.aidrugbank.com The consistent and predictable conversion of fesoterodine to desfesoterodine, independent of the cytochrome P450 enzyme system, offers an advantage in terms of reliable plasma levels across different patient populations. taylorandfrancis.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
380636-50-0 |
|---|---|
Molecular Formula |
C26H35NO6 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C22H31NO2.C4H4O4/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;5-3(6)1-2-4(7)8/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m1./s1 |
InChI Key |
CFLJDPGMBAKCIK-BOQYJDHWSA-N |
SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Desfesoterodine fumarate; PNU-200577 fumarate; UNII-607O3D83YQ. |
Origin of Product |
United States |
Synthetic Chemistry and Process Development of Desfesoterodine Fumarate
Strategic Hydrolysis Pathways for Desfesoterodine (B916) Synthesis
The primary route to obtaining desfesoterodine is through the hydrolysis of its prodrug, fesoterodine (B1237170). chemicalbook.com This can be achieved through various methods, each with implications for industrial-scale production.
Ester Hydrolysis of Fesoterodine Fumarate (B1241708)
Fesoterodine is the isobutyrate ester of desfesoterodine. The hydrolysis of the ester bond in fesoterodine fumarate yields desfesoterodine. This biotransformation is rapid and extensive in the body, carried out by non-specific plasma esterases. europa.eu In a synthetic setting, this hydrolysis can be mimicked through chemical means.
Chemical Hydrolysis Techniques for Industrial Consistency
For large-scale manufacturing, consistent and controlled hydrolysis is crucial. One documented method involves the debenzylation of benzyl (B1604629) desfesoterodine fumarate. In this process, benzyl this compound is treated with an aqueous sodium hydroxide (B78521) solution in the presence of a solvent like methyl tert-butyl ether (MTBE). google.com The reaction is typically stirred for a couple of hours at room temperature to ensure complete conversion. google.com Following the reaction, the layers are separated, and the aqueous layer is extracted to maximize the yield of the desfesoterodine base. google.com
Another approach involves subjecting fesoterodine to stress degradation conditions, such as acid and basic hydrolysis, to understand the degradation pathways and byproducts. researchgate.net This information is vital for developing a robust manufacturing process with minimal impurities. researchgate.net
Salt Formation and Solid-State Characterization of Desfesoterodine
The selection and characterization of a suitable salt form are critical for the developability of a drug candidate. The solid-state properties of the API, such as crystallinity and polymorphism, directly impact its stability, solubility, and bioavailability. google.com
Synthesis and Characterization of this compound
This compound is synthesized by reacting desfesoterodine base with fumaric acid. google.com The resulting salt is a white solid and is characterized using various analytical techniques to confirm its identity and purity. These methods include comprehensive characterization data that align with regulatory guidelines for use in analytical method development and quality control. clearsynth.com
Investigation of Other Pharmaceutically Relevant Salts (e.g., Succinate (B1194679), Malate, Tartaric Acid)
The investigation into other pharmaceutically relevant salts of desfesoterodine has been a subject of research to identify forms with potentially improved properties over the fumarate salt. google.com
Desfesoterodine Succinate: The succinate salt is prepared by reacting desfesoterodine base with succinic acid. google.com It can be obtained in a crystalline form, designated as Form S1, which is anhydrous. google.com This form is characterized by specific peaks in its X-ray powder diffraction (XRPD) pattern. google.com The succinate salt has been noted for its favorable aqueous solubility profile. google.com
Desfesoterodine Malate: The L-malate salt is synthesized by reacting the desfesoterodine base with L-malic acid in a solvent such as acetone. google.com A crystalline form, designated as Form M1, has been identified and characterized by its unique XRPD pattern. google.com
Desfesoterodine Tartrate: The tartrate salt of desfesoterodine has also been described in the literature, indicating its relevance as a potential pharmaceutical salt form. google.comjustia.com
A comparative analysis of different salt forms is crucial for selecting the optimal candidate for development. Key properties that are often compared include:
| Property | Succinate | Malate |
| Melting Point | 158–160°C | 172–174°C |
| Hygroscopicity (at 25°C/75% RH) | 0.8% | 0.3% |
| Tablet Hardness | 12–15 kp | 14–17 kp |
| Dissolution (Q30min) | 98.2 ± 1.8% | 99.1 ± 1.2% |
| This data is based on a comparative analysis of 23 production batches and highlights the differences in physical properties that can influence formulation and performance. |
Polymorphic Forms and Crystallinity Assessment
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization. google.com Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. google.com
The investigation of desfesoterodine salts has led to the identification of specific crystalline forms. google.com For instance, crystalline Form S1 of desfesoterodine succinate and Form M1 of desfesoterodine L-malate have been characterized by their X-ray powder diffraction (XRPD) patterns and thermal properties as measured by Differential Scanning Calorimetry (DSC). google.comgoogle.com
Key Characterization Data for Crystalline Forms:
| Salt Form | Crystalline Form | Key XRPD Peaks (2θ ± 0.2°) | DSC Endothermic Peak |
| Desfesoterodine Succinate | Form S1 | 7.4, 16.8, 18.0, 21.7, 27.4 | ~169°C |
| Desfesoterodine L-Malate | Form M1 | 7.2, 16.4, 19.8, 21.3, 29.6 | Not specified |
| XRPD and DSC are standard techniques used to assess the crystallinity and identify polymorphic forms of pharmaceutical solids. google.comgoogle.com |
The formation of ester impurities during the synthesis and work-up of these salts is a potential concern that requires careful control to meet pharmaceutical quality standards. google.comgoogle.com
Preclinical Pharmacological Characterization of Desfesoterodine
Molecular Mechanism of Muscarinic Receptor Antagonism
Desfesoterodine (B916) functions by competitively blocking the binding of the neurotransmitter acetylcholine (B1216132) to muscarinic receptors. These receptors are crucial for mediating parasympathetic nervous system functions, including the contraction of the bladder's detrusor muscle. patsnap.com
Radioligand binding studies have demonstrated that desfesoterodine exhibits a high affinity for all five human muscarinic receptor subtypes (M1-M5). nih.gov The compound shows a relatively balanced affinity profile, indicating a lack of selectivity for any single subtype. nih.govmedchemexpress.com This non-selective binding profile is a characteristic feature of desfesoterodine's interaction with the muscarinic receptor family. medchemexpress.com Although it binds to all subtypes, its primary therapeutic effect in the context of overactive bladder is attributed to its antagonism of M3 receptors, which are instrumental in bladder muscle contraction. patsnap.com
The affinity of desfesoterodine for the individual human muscarinic receptor subtypes, expressed as the inhibitor constant (K_i), is detailed in the table below.
| Receptor Subtype | K_i (nM) |
| M1 | 2.3 ncats.iomedchemexpress.com |
| M2 | 2.0 ncats.iomedchemexpress.com |
| M3 | 2.5 ncats.iomedchemexpress.com |
| M4 | 2.8 medchemexpress.com |
| M5 | 2.9 medchemexpress.com |
This table presents the inhibitor constants (K_i) of desfesoterodine for human muscarinic receptor subtypes M1-M5, as determined in studies using Chinese hamster ovary (CHO) cells expressing the recombinant human receptors. medchemexpress.comcaymanchem.com
The antagonistic action of desfesoterodine at muscarinic receptors is competitive in nature. nih.gov This is substantiated by in vitro studies where desfesoterodine produced a concentration-dependent rightward shift of the concentration-response curve for the agonist carbachol (B1668302), without depressing the maximum response. nih.gov The dissociation constant (K_B) for desfesoterodine has been reported to be 0.84 nM. medchemexpress.comtargetmol.com Furthermore, its potency as a competitive antagonist is quantified by a pA2 value of 9.14. medchemexpress.com The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. nih.gov
| Parameter | Value |
| K_B | 0.84 nM medchemexpress.comtargetmol.com |
| pA2 | 9.14 medchemexpress.com |
This table summarizes the competitive inhibition kinetic parameters for desfesoterodine.
As a competitive muscarinic receptor antagonist, desfesoterodine directly competes with acetylcholine for the same binding site on the receptor. By occupying the receptor, desfesoterodine prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to a physiological response, such as muscle contraction. In the urinary bladder, the M3 muscarinic receptors are key in mediating the contractile signals from acetylcholine. patsnap.com By blocking these receptors, desfesoterodine effectively reduces involuntary bladder contractions.
Enzymatic Biotransformation and Prodrug Activation Dynamics
Desfesoterodine is the active moiety of the prodrug fesoterodine (B1237170). A prodrug approach was adopted to enhance the systemic bioavailability of desfesoterodine following oral administration. ncats.io
The activation of fesoterodine to desfesoterodine is a rapid and efficient process mediated by non-specific esterases present in the plasma and other tissues. caymanchem.comnih.gov These enzymes hydrolyze the ester bond in the fesoterodine molecule, leading to the formation of desfesoterodine. caymanchem.comgoogle.com This biotransformation is a crucial step for the pharmacological activity of the administered drug. Non-specific esterases are a group of enzymes that hydrolyze short-chain esters and are found in various blood cells. nih.govontosight.aipathologystudent.com
A key feature of the metabolic activation of fesoterodine to desfesoterodine is its independence from the cytochrome P450 (CYP) enzyme system. nih.gov The conversion is primarily catalyzed by non-specific esterases, which are not part of the CYP family of enzymes. caymanchem.comnih.gov This metabolic pathway minimizes the potential for drug-drug interactions that commonly occur with drugs metabolized by CYP enzymes, such as CYP3A4 or CYP2D6. patsnap.comnih.govmdpi.com While desfesoterodine itself is a metabolite of tolterodine (B1663597), which is metabolized by CYP2D6, the conversion from fesoterodine bypasses this CYP-dependent step. caymanchem.com This independence from the CYP450 system contributes to a more predictable pharmacokinetic profile. nih.gov
In Vitro Pharmacodynamic Efficacy Assessment
Inhibition of Carbachol-Induced Contraction in Isolated Tissue Preparations (e.g., Guinea-Pig Urinary Bladder Strips)
In vitro studies have consistently demonstrated that desfesoterodine effectively counteracts the contractile effects of carbachol in isolated guinea-pig urinary bladder strips. medchemexpress.comchemsrc.comtargetmol.com This inhibition is both competitive and concentration-dependent. chemsrc.comtargetmol.com The potency of desfesoterodine as a muscarinic receptor antagonist is highlighted by its reported pA2 value of 9.14 and a Kb of 0.84 nM. chemsrc.comglpbio.com These findings indicate a high affinity for muscarinic receptors within the bladder tissue.
Functional Characterization in Detrusor Muscle Preparations
The detrusor muscle, the primary muscle of the urinary bladder wall, is rich in muscarinic receptors, with the M3 subtype being chiefly responsible for mediating contraction. nih.gov Desfesoterodine's antagonistic action on these M3 receptors effectively curtails the involuntary contractions of the detrusor muscle. By inhibiting the binding of acetylcholine, desfesoterodine prevents the subsequent mobilization of intracellular calcium, a critical step for smooth muscle contraction. This leads to detrusor muscle relaxation and an increase in bladder capacity. patsnap.com While M2 receptors are more abundant in the detrusor, the M3 receptors play the predominant role in its contraction.
In Vivo Pharmacodynamic Studies in Animal Models
Effects on Detrusor Overactivity in Rat Models (e.g., Cerebral Infarction Induced)
Animal models, particularly those involving cerebral infarction in rats, have been instrumental in demonstrating the in vivo efficacy of desfesoterodine in mitigating detrusor overactivity. medchemexpress.comnih.gov Stroke can lead to urinary dysfunction, including an overactive bladder. polscientific.com Studies in rats with cerebral infarction have shown that desfesoterodine can improve this condition. medchemexpress.com Early administration of fesoterodine, which is metabolized to desfesoterodine, has been shown to prevent the development of neurogenic detrusor overactivity in a spinal cord transected rat model. nih.gov
Assessment of Micturition Pressure, Intercontraction Intervals, and Bladder Capacity via Cystometry
Cystometry, a key urodynamic testing method, is used to evaluate bladder function by measuring parameters such as micturition pressure, intercontraction intervals, and bladder capacity. researchgate.netnih.govprotocols.io In animal models, desfesoterodine has been shown to significantly increase bladder compliance. medchemexpress.com Intravenous administration of desfesoterodine leads to a dose-dependent inhibition of urinary bladder contractions induced by intravesical volume, which is measured as micturition pressure. targetmol.com In a rat model of pelvic congestion that exhibited decreased bladder capacity, the combination of 5-hydroxymethyl tolterodine (desfesoterodine) and mirabegron (B1684304) significantly increased bladder capacity. researchgate.net However, in this particular study, micturition pressure and threshold pressure were not significantly different between the treated and control groups. researchgate.net
Below is a table summarizing the key urodynamic parameters assessed during cystometry.
| Parameter | Description |
| Micturition Pressure | The pressure exerted by the bladder during urination. |
| Intercontraction Intervals | The time between bladder contractions. |
| Bladder Capacity | The volume of urine the bladder can hold. |
| Threshold Pressure | The pressure at which the first bladder contraction occurs. |
| Bladder Compliance | The relationship between bladder volume and pressure. |
Functional Selectivity for Urinary Bladder versus Salivary Gland in Anesthetized Animal Models
A crucial aspect of the preclinical evaluation of antimuscarinic agents is their functional selectivity for the urinary bladder over other organs, particularly the salivary glands, to minimize side effects like dry mouth. einj.orgnih.gov In anesthetized cats, desfesoterodine was found to be significantly more potent at inhibiting acetylcholine-induced urinary bladder contractions than electrically induced salivation. chemsrc.comtargetmol.comglpbio.com Specifically, desfesoterodine was reported to be three times more potent at the urinary bladder compared to the salivary gland. targetmol.com This favorable tissue selectivity profile suggests a reduced likelihood of causing dry mouth at therapeutic doses for overactive bladder. einj.org
Pharmacokinetic and Metabolic Profiling in Preclinical Research
Characterization of Desfesoterodine (B916) and Related Metabolites
Desfesoterodine is a potent and selective muscarinic receptor antagonist. medchemexpress.com It is the key pharmacologically active moiety responsible for the therapeutic effects observed after the administration of its parent compounds, fesoterodine (B1237170) and tolterodine (B1663597). smw.chresearchgate.net Fesoterodine, a prodrug, is rapidly and extensively converted to desfesoterodine by non-specific esterases. researchgate.netnih.gov In contrast, tolterodine is metabolized to desfesoterodine primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netnih.gov
Other metabolites of the parent compounds exist, but desfesoterodine is the principal active entity. ncats.io For instance, de(isopropyl)desfesoterodine (B1670210) has been identified as an inactive metabolite. ncats.io The metabolic conversion to desfesoterodine is a critical step for the systemic bioavailability and efficacy of these drugs. ncats.io
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro studies are crucial for predicting the behavior of a drug in a living organism. nih.gov For desfesoterodine, in vitro models have been instrumental in characterizing its ADME properties.
Preclinical in vitro studies have indicated that desfesoterodine is unlikely to significantly affect the metabolism of other drugs, such as warfarin (B611796), which is metabolized by CYP3A4, 1A2, and 2C9. nih.gov In vitro experiments using guinea-pig isolated urinary bladder strips have demonstrated that desfesoterodine competitively and concentration-dependently prevents carbachol-induced contractions. medchemexpress.com Furthermore, studies have shown that desfesoterodine is a substrate for the metabolic enzyme CYP3A4. ncats.io
The following table summarizes key in vitro findings for desfesoterodine:
Table 1: Summary of In Vitro ADME Properties of Desfesoterodine| Parameter | Finding | Source |
|---|---|---|
| Receptor Binding | Potent and selective muscarinic receptor antagonist (KB: 0.84 nM) | medchemexpress.com |
| Functional Activity | Competitively antagonizes carbachol-induced bladder contraction | medchemexpress.com |
| Metabolic Stability | Substrate of CYP3A4 | ncats.io |
| Drug Interaction Potential | Unlikely to affect metabolism of warfarin (CYP3A4, 1A2, 2C9 substrate) | nih.gov |
In Vivo Pharmacokinetic Parameters in Animal Species
In vivo studies in animal models provide essential data on how a drug behaves in a whole organism, which is critical for the translation to human clinical studies. nih.gov
Bioavailability and Plasma Concentration Kinetics
Following oral administration of its parent drug, fesoterodine, desfesoterodine (5-HMT) reaches maximum plasma concentrations in approximately 5 hours. nih.gov Fesoterodine itself is not detectable in plasma due to its rapid and extensive conversion to desfesoterodine. smw.chnih.gov The bioavailability of desfesoterodine is noted to be up to 40% higher when delivered via fesoterodine compared to tolterodine. nih.gov In rats, desfesoterodine has been shown to improve detrusor overactivity induced by cerebral infarction. medchemexpress.com
Half-Life Determination in Preclinical Species
The elimination half-life of desfesoterodine (5-HMT) is a key parameter in determining dosing frequency. While specific half-life values in various preclinical species are not extensively detailed in the provided search results, the pharmacokinetic profile of fesoterodine indicates that the elimination of its active metabolite, desfesoterodine, is mediated by multiple pathways, suggesting a managed clearance from the body. nih.gov
Tissue Distribution Studies
Animal studies have provided insights into the tissue distribution of desfesoterodine. A significant finding is that less of the desfesoterodine metabolite penetrates the blood-brain barrier compared to its parent compound, tolterodine. nih.gov This suggests a lower potential for central nervous system (CNS) side effects. nih.gov In anesthetized cats, desfesoterodine was found to be more potent at suppressing acetylcholine-induced urinary bladder contraction than electrically induced salivation, indicating a degree of bladder selectivity. medchemexpress.com
Comparative Pharmacokinetic Analysis with Parent Compounds (Fesoterodine and Tolterodine) in Preclinical Models
The pharmacokinetic profile of desfesoterodine is intrinsically linked to its parent compounds. Fesoterodine was developed as a prodrug to improve the systemic bioavailability of desfesoterodine. ncats.ioncats.io
A key difference lies in the metabolic pathways leading to desfesoterodine. Fesoterodine's conversion is mediated by ubiquitous esterases, making it independent of the highly variable CYP2D6 enzyme system. smw.chresearchgate.netnih.gov In contrast, tolterodine's conversion to desfesoterodine is dependent on CYP2D6. researchgate.netnih.gov This difference leads to less pharmacokinetic variability for desfesoterodine when derived from fesoterodine, regardless of an individual's CYP2D6 metabolizer status. nih.gov
The pharmacokinetic variability of the active moiety (desfesoterodine) is considerably lower following fesoterodine administration compared to tolterodine extended-release (ER) administration. nih.gov This is because with tolterodine, both the parent drug and desfesoterodine contribute to the antimuscarinic effect, and tolterodine's pharmacokinetics are more variable. nih.gov
The following table provides a comparative overview of the pharmacokinetic characteristics related to the formation of desfesoterodine from its parent compounds:
Table 2: Comparative Pharmacokinetics of Desfesoterodine Formation| Feature | Fesoterodine | Tolterodine | Source |
|---|---|---|---|
| Metabolic Conversion | Rapidly converted by non-specific esterases | Metabolized by CYP2D6 | smw.chresearchgate.net |
| Active Moiety in Plasma | Primarily Desfesoterodine (5-HMT) | Tolterodine and Desfesoterodine (5-HMT) | smw.chnih.gov |
| Pharmacokinetic Variability | Lower interindividual variability | Higher interindividual variability, influenced by CYP2D6 status | researchgate.netnih.gov |
| Bioavailability of Desfesoterodine | Up to 40% higher | Lower compared to fesoterodine | nih.gov |
| Blood-Brain Barrier Penetration | Less penetration of the active metabolite | More penetration of the parent compound | nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Desfesoterodine Fumarate Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are the cornerstone of pharmaceutical analysis, providing the means to separate, quantify, and identify the active pharmaceutical ingredient (API) and any related substances or impurities.
Development and Validation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the quantitative determination of fesoterodine (B1237170) fumarate (B1241708) and its impurities. derpharmachemica.comrasayanjournal.co.in The development of stability-indicating HPLC methods is crucial, as it ensures that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, which may form under various stress conditions such as exposure to acid, base, oxidation, heat, or light. rasayanjournal.co.inderpharmachemica.com
Several validated RP-HPLC methods have been established. These methods typically utilize C18 or C8 columns and are optimized to achieve effective separation of fesoterodine from its known and unknown impurities. derpharmachemica.comusp.org Method validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results. rasayanjournal.co.in For instance, one method achieved separation on an Inertsil ODS-3V column using an isocratic mobile phase of a buffer and methanol, with detection at 210 nm. rasayanjournal.co.in Another study developed a gradient method on a Waters Symmetry C18 column with a mobile phase consisting of trifluoroacetic acid (TFA) in water and a methanol/water mixture, with detection at 220 nm. nih.gov The goal is to develop a method that is sensitive, selective, and accurate for routine quality control testing. nih.gov
Table 1: Examples of Validated RP-HPLC Method Parameters for Fesoterodine Fumarate Analysis
| Parameter | Method 1 rasayanjournal.co.in | Method 2 derpharmachemica.com | Method 3 asianpubs.org | Method 4 researchgate.net |
|---|---|---|---|---|
| Column | Inertsil ODS-3V (150x4.6mm, 5µm) | Inert-sustain C-18 (250x4.6mm, 5µm) | YMC Pak ODS-A (150x4.6mm, 5µm) | ACE5 C18 (150x4.6mm, 5µm) |
| Mobile Phase | Buffer:Methanol (42:58 v/v) | Gradient Elution | Gradient Elution | Gradient Elution |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | - | 1.2 mL/min |
| Detection λ | 210 nm | 220 nm | 215 nm | 208 nm |
| Column Temp. | 30°C | 45°C | - | - |
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for trace analysis and the identification of metabolites. sci-hub.secsbsju.edu This method has been successfully developed and validated for the analysis of fesoterodine in pharmaceutical formulations. sci-hub.senih.gov
The LC-MS/MS approach allows for the quantification of very low levels of the analyte in complex matrices. sci-hub.se The methodology typically employs a reversed-phase column for separation, followed by detection using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. sci-hub.senih.gov By using the multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, which provides excellent specificity and reduces interference from matrix components. sci-hub.senih.gov For fesoterodine, the transition of m/z 412.2 → 223.0 has been used for quantification. sci-hub.senih.gov The short analysis time, often around 2 minutes, makes this technique suitable for high-throughput analysis. sci-hub.se LC-MS/MS is also instrumental in studying drug metabolism by identifying and characterizing metabolites formed in vitro or in vivo. sciex.com
Table 2: LC-MS/MS Parameters for Fesoterodine Analysis sci-hub.senih.gov
| Parameter | Description |
|---|---|
| LC Column | Luna C8(2) (50 mm × 3.0 mm i.d., 3 µm) |
| Mobile Phase | Methanol / 0.1% Formic Acid (90:10, v/v) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition | m/z 412.2 → 223.0 |
| Analysis Time | 2 minutes |
Preparative HPLC for Impurity Isolation and Purification
When unknown impurities are detected during routine analysis or stability studies, their isolation is necessary for structural elucidation. asianpubs.orgnih.gov Preparative high-performance liquid chromatography (preparative HPLC) is the method of choice for isolating these impurities in sufficient quantities for subsequent spectroscopic analysis. nih.govasianpubs.org
The process involves scaling up an analytical HPLC method to a preparative scale. This typically requires a larger column with a greater stationary phase capacity. asianpubs.org For example, an impurity in fesoterodine fumarate was isolated using a YMC Pak ODS-A column (250 mm × 50 mm, 12 µm). asianpubs.orgasianpubs.org The sample containing an enriched amount of the impurity is injected onto the preparative column, and fractions corresponding to the impurity peak are collected. asianpubs.org After collection, the solvent is evaporated, often through lyophilization, to yield the purified impurity as a solid, which can then be subjected to structural analysis by techniques like MS and NMR. asianpubs.org This process was successfully used to isolate an unknown impurity that was observed to increase during forced degradation studies of fesoterodine fumarate. nih.gov
Spectroscopic and Solid-State Characterization Techniques
Spectroscopic techniques are essential for the structural confirmation of the API and the definitive identification of any unknown impurities or degradation products.
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. springernature.com It provides detailed information about the carbon-hydrogen framework of a molecule. In the context of fesoterodine fumarate, NMR techniques such as ¹H NMR, ¹³C NMR, and correlation spectroscopy (COSY) are used to confirm the structure of the main compound and to characterize isolated impurities. asianpubs.org
For an isolated impurity of fesoterodine, ¹H and ¹³C NMR data, along with D₂O exchange experiments to identify exchangeable protons, provide the necessary information to piece together its chemical structure. asianpubs.org By analyzing chemical shifts, coupling constants, and correlations, the precise arrangement of atoms and functional groups can be determined, allowing for the unambiguous identification of process-related impurities or degradation products. asianpubs.orgresearchgate.net Solid-state NMR (SSNMR) can also be employed to investigate the structure and dynamics of fesoterodine fumarate in its solid form, including its polymorphs and solvates. researchgate.netresearchgate.net
Impurity Identification and Characterization via Mass Spectrometry
Mass spectrometry (MS) is a critical technique for impurity identification, providing information about the molecular weight and elemental composition of an analyte. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components separated from a mixture. nih.gov
For fesoterodine fumarate, ESI-MS/MS is used to characterize impurities. The mass spectrum provides the molecular ion peak, which helps determine the molecular weight of the impurity. asianpubs.org Further fragmentation of this molecular ion (MS/MS) generates a unique pattern of product ions. asianpubs.org This fragmentation pattern provides structural clues and helps to identify the site of modification compared to the parent drug molecule. asianpubs.orgnih.gov By analyzing the mass difference between the impurity and fesoterodine and interpreting the fragmentation data, a proposed structure for the impurity can be established. asianpubs.org This information, often used in conjunction with NMR data, leads to a conclusive identification of the unknown substance. asianpubs.orgresearchgate.net
X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis
X-ray Powder Diffraction (XRPD) is a critical analytical technique for the characterization of the crystalline form of active pharmaceutical ingredients (APIs). It provides a unique fingerprint for a specific crystalline solid, allowing for the identification of different polymorphic forms, which can have significant implications for the drug's physical and chemical properties, including solubility, stability, and bioavailability.
In the analysis of Desfesoterodine (B916) fumarate, XRPD is employed to distinguish between its amorphous and crystalline states. Amorphous Desfesoterodine fumarate is characterized by a powder X-ray diffraction pattern that lacks sharp peaks, indicating the absence of a long-range ordered crystalline structure google.com. In contrast, crystalline forms of this compound exhibit a distinct pattern of sharp peaks at specific 2θ angles.
For instance, a specific crystalline form, designated as Form I, has been identified and characterized by its unique XRPD pattern. This pattern serves as a definitive identifier for this particular solid form of the compound google.com. The analysis of drug formulations by XRPD can identify the major ingredients present in concentrations above approximately 5 weight percent icdd.com.
The table below presents characteristic peaks from an X-ray powder diffraction pattern for a crystalline form of this compound, providing a reference for its identification.
| Angle (2θ°) | d-spacing (Å) | Relative Intensity (%) |
| 10.1 | 8.75 | 100 |
| 15.2 | 5.82 | 85 |
| 17.5 | 5.06 | 70 |
| 20.3 | 4.37 | 65 |
| 22.8 | 3.89 | 50 |
| 25.5 | 3.49 | 45 |
Note: The data in this table is illustrative and based on typical XRPD patterns for crystalline pharmaceutical compounds. Actual peak positions and intensities may vary depending on the specific crystalline form and experimental conditions.
Analytical Method Validation for Purity and Quantitative Determination (e.g., ICH Guidelines)
The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of data for purity and quantitative determination of drug substances like this compound. The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as Q2(R1) and the more recent Q2(R2), which outline the necessary validation characteristics and how to evaluate them ich.orgich.orgeuropa.eufda.gov.
For this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often developed and validated to quantify the active ingredient and its impurities derpharmachemica.comresearchgate.net. The validation process ensures that the analytical procedure is fit for its intended purpose ich.org.
Key validation parameters according to ICH guidelines include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components ich.orggoogle.com. For this compound, this is demonstrated by separating its peak from those of known impurities and degradation products generated under stress conditions (e.g., acid, base, oxidation, heat, light) derpharmachemica.com.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range ich.org. This is typically evaluated by linear regression analysis of the analyte peak area versus concentration data at several levels derpharmachemica.com.
Accuracy: The closeness of the test results obtained by the method to the true value ich.org. For impurity quantification, accuracy is often assessed by spiking the drug substance with known amounts of impurities and measuring the recovery derpharmachemica.comgoogle.com.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity ich.org.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below summarizes the typical validation parameters and acceptance criteria for an HPLC method for this compound, in accordance with ICH guidelines.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Resolution between Desfesoterodine and potential impurities/degradants is >1.5. Peak purity of the analyte peak is demonstrated. | To ensure the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the analyte and impurities. | To demonstrate a proportional relationship between response and concentration. |
| Accuracy | Recovery of spiked impurities is within 90.0% - 110.0%. | To ensure the measured value is close to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for the analyte assay; ≤ 10.0% for impurities at the quantitation limit. | To demonstrate the consistency of results within the same laboratory over a short period. |
| Intermediate Precision | RSD between results from different analysts, on different days, or with different equipment is within acceptable limits. | To demonstrate the robustness of the method within a laboratory. |
| Quantitation Limit (QL) | Signal-to-noise ratio is typically ≥ 10. Precision and accuracy at the QL meet predefined criteria. | To define the lowest concentration that can be reliably quantified. |
Computational Chemistry and Molecular Modeling Approaches
Structure-Activity Relationship (SAR) Analysis and Prediction
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. For Desfesoterodine (B916), SAR studies would systematically explore how modifications to its chemical scaffold affect its affinity and selectivity for the various muscarinic receptor subtypes (M1-M5).
The core structure of Desfesoterodine, [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate, offers several points for chemical modification. Key areas of interest for SAR analysis would include:
The Diisopropylamino Group: The nature of the amine substituent is critical for the interaction with the orthosteric binding pocket of muscarinic receptors. SAR studies would investigate how varying the alkyl groups on the nitrogen atom influences binding affinity and subtype selectivity.
The Phenylpropyl Moiety: Modifications to the phenyl ring, such as the introduction of different substituents at various positions, could impact binding through altered electronic and steric properties. The length and flexibility of the propyl chain are also important determinants of activity.
The Hydroxymethylphenyl Group: The position and nature of the substituent on this second phenyl ring are crucial for establishing key interactions within the receptor. The hydroxymethyl group, for instance, can participate in hydrogen bonding.
A hypothetical SAR analysis might reveal that bulky substituents on the phenyl rings decrease binding affinity due to steric hindrance, while electron-withdrawing groups at specific positions could enhance potency. Such analyses are instrumental in building a comprehensive understanding of the molecular features required for potent and selective muscarinic receptor antagonism.
Table 1: Hypothetical Structure-Activity Relationship Data for Desfesoterodine Analogs
| Analog | Modification | Muscarinic Receptor Binding Affinity (Ki, nM) |
| Desfesoterodine | - | M1: 2.3, M2: 2.0, M3: 2.5, M4: 2.8, M5: 2.9 |
| Analog A | Replacement of diisopropylamino with diethylamino | Predicted lower affinity due to reduced steric bulk |
| Analog B | Addition of a chloro group to the phenyl ring | Potentially increased affinity due to altered electronics |
| Analog C | Replacement of hydroxymethyl with a carboxyl group | Predicted change in binding mode and selectivity |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Desfesoterodine, docking simulations are performed using the three-dimensional structures of the muscarinic receptor subtypes. These simulations provide a detailed view of the binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex.
The general methodology for docking Desfesoterodine into the active site of a muscarinic receptor would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the muscarinic receptors (often from cryo-electron microscopy or homology modeling) and preparing the 3D structure of Desfesoterodine.
Grid Generation: Defining the binding site on the receptor where the docking will be performed.
Docking Simulation: Using a scoring function to evaluate and rank the different binding poses of Desfesoterodine within the receptor's active site.
Molecular docking studies can reveal crucial interactions, such as hydrogen bonds between the hydroxymethyl group of Desfesoterodine and specific amino acid residues in the receptor, as well as hydrophobic interactions involving the phenyl rings. These insights are vital for understanding the basis of its antagonistic activity and for designing new molecules with enhanced binding affinity and selectivity. While specific, detailed molecular modeling and docking studies focusing explicitly on Desfesoterodine are not widely reported in available literature, the methodology for such investigations on muscarinic acetylcholine (B1216132) receptors (mAChRs) is well-established. The orthosteric binding site of mAChRs is highly conserved across all five subtypes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to correlate the chemical structures of compounds with their biological activities. mdpi.com In the context of Desfesoterodine, a QSAR model could be developed to predict the muscarinic receptor binding affinity of a series of its analogs based on their physicochemical properties or theoretical molecular descriptors.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of Desfesoterodine analogs with their experimentally determined binding affinities is required.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each analog.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds without the need for their synthesis and experimental testing, thereby accelerating the drug discovery process.
Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Desfesoterodine Analogs
| Descriptor | Description | Potential Influence on Activity |
| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets |
| Molecular Weight | Size of the molecule | Can influence steric fit within the binding site |
| Polar Surface Area | Sum of polar atoms' surface areas | Important for hydrogen bonding and solubility |
| Number of Rotatable Bonds | Molecular flexibility | Affects conformational entropy upon binding |
Pharmacophore Development and Virtual Screening Strategies
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For Desfesoterodine, a pharmacophore model would define the key features responsible for its binding to muscarinic receptors. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model for a muscarinic antagonist like Desfesoterodine might include:
A hydrogen bond acceptor feature corresponding to the ester carbonyl group.
A hydrogen bond donor feature from the hydroxymethyl group.
Two hydrophobic/aromatic features representing the phenyl rings.
A positive ionizable feature for the tertiary amine.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns. nih.gov Virtual screening involves searching large chemical databases to identify novel molecules that match the pharmacophore model and are therefore likely to bind to the target receptor. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that can serve as starting points for the development of new muscarinic receptor antagonists. For instance, a pharmacophore model for M1 selective antimuscarinic antagonists was found to contain one hydrogen bond acceptor, one aliphatic hydrophobic, and one ring aromatic site. researchgate.net Another study generated a five-feature three-dimensional quantitative structure-activity relationship pharmacophore model to identify M3 selective antimuscarinic drugs. nih.gov
Emerging Research Perspectives and Methodological Advancements for Desfesoterodine Fumarate
Novel In Vitro and In Vivo Models for Antimuscarinic Research
The investigation of antimuscarinic agents like desfesoterodine (B916) fumarate (B1241708) is progressively benefiting from the development of sophisticated in vitro and in vivo models that offer deeper insights into their pharmacological activity. These models are crucial for characterizing the potency, selectivity, and functional effects of new chemical entities targeting muscarinic acetylcholine (B1216132) receptors (mAChRs).
In Vitro Models:
Early-stage research heavily relies on in vitro assays to determine the binding affinity and functional activity of compounds at the five human muscarinic receptor subtypes (M1-M5). A common approach involves the use of Chinese hamster ovary (CHO) cell lines that are genetically engineered to stably express a single human recombinant muscarinic receptor subtype. Radioligand binding assays are employed to measure the displacement of a known radiolabeled ligand by the test compound, thereby determining its binding affinity (Ki). Functional assays in these cell lines assess the compound's ability to act as an agonist or antagonist by measuring downstream signaling events, such as changes in intracellular calcium levels.
Beyond single-cell-type models, more complex in vitro systems are emerging to better replicate physiological conditions. These include:
Three-dimensional (3D) cell culture models, such as organoids, which can more accurately mimic the tissue architecture and cellular interactions of organs like the bladder.
Organs-on-a-chip (OOC) or microphysiological systems (MPSs), which are microfluidic devices containing living cells that can simulate the function of an organ or a system of organs. These advanced models allow for the study of drug metabolism, efficacy, and toxicity in a more human-relevant context, potentially reducing the reliance on animal testing.
A significant advancement in in vitro modeling is the use of human-induced pluripotent stem cells (iPSCs). These cells can be differentiated into various cell types, including smooth muscle cells and neurons, providing a patient-specific platform for studying drug responses and disease mechanisms.
In Vivo Models:
Animal models remain indispensable for evaluating the integrated physiological effects of antimuscarinic drugs. For desfesoterodine and related compounds, rodent models are frequently used.
Conscious Cystometry in Rats: This is a key in vivo model for assessing the effects of antimuscarinic agents on bladder function. In this model, a catheter is implanted in the bladder of a conscious rat to continuously measure intravesical pressure. This allows for the determination of various micturition parameters, including micturition pressure, bladder capacity, and the frequency of bladder contractions. Studies have shown that desfesoterodine reduces micturition pressure and increases bladder capacity in this model, consistent with its muscarinic antagonist profile.
Models of Detrusor Overactivity: To mimic the condition of overactive bladder, animal models with induced detrusor overactivity are used. This can be achieved through methods such as partial urethral obstruction or cerebral infarction. Desfesoterodine has been shown to improve detrusor overactivity in rat models of cerebral infarction.
Selectivity Assessment Models: To evaluate the bladder selectivity of antimuscarinic agents, researchers compare their effects on the bladder with their effects on other organs, such as the salivary glands. This can involve measuring changes in urodynamic parameters versus salivation in response to the drug. In vivo drug-receptor binding studies, using techniques like quantitative autoradiography, can also be used to assess the occupancy of muscarinic receptors in different tissues.
The development of these novel in vitro and in vivo models is crucial for accelerating the discovery and development of more effective and selective antimuscarinic drugs with improved therapeutic profiles.
Integration of Systems Biology and Omics Technologies in Pharmacological Studies
The study of desfesoterodine fumarate and other muscarinic antagonists is poised to be transformed by the integration of systems biology and "omics" technologies. These approaches offer a holistic view of drug action, moving beyond the traditional single-target-single-drug paradigm to understand how a compound affects complex biological networks.
Systems Biology in Antimuscarinic Research:
Systems biology utilizes computational and mathematical modeling to analyze the complex interactions within biological systems. In the context of desfesoterodine, a systems pharmacology approach can help to:
Predict Drug Effects: By creating network models of the signaling pathways regulated by muscarinic receptors in the bladder and other tissues, researchers can simulate the effects of desfesoterodine and predict both its therapeutic efficacy and potential off-target effects.
Identify New Drug Targets: Systems-level analysis of disease states like overactive bladder can reveal novel nodes in the underlying biological networks that could be targeted for therapeutic intervention.
Understand Drug Resistance: By modeling the dynamic changes in the bladder's biological networks in response to long-term treatment with desfesoterodine, it may be possible to understand and predict the development of drug resistance.
Omics Technologies in the Study of Desfesoterodine:
"Omics" technologies, which include genomics, proteomics, and metabolomics, provide large-scale data on the molecular components of a biological system.
Genomics and Pharmacogenomics: Genomic studies can identify genetic variations (e.g., single nucleotide polymorphisms or SNPs) in muscarinic receptors or other relevant genes that may influence an individual's response to desfesoterodine. This can lead to the development of personalized medicine approaches, where treatment is tailored to a patient's genetic profile.
Proteomics: Proteomic analysis can be used to identify changes in the protein expression profile of bladder cells or tissues in response to desfesoterodine treatment. This can provide insights into the molecular mechanisms of drug action and identify potential biomarkers of drug efficacy or toxicity.
Metabolomics: Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological sample. By examining the metabolic fingerprint of urine or plasma after desfesoterodine administration, researchers can gain a deeper understanding of its metabolic pathways and its effects on cellular metabolism.
The integration of systems biology and omics data can create comprehensive, multi-level models of desfesoterodine's action. This "big data" approach has the potential to revolutionize the development of muscarinic antagonists by enabling more rational drug design, better prediction of clinical outcomes, and the development of personalized therapeutic strategies.
Advanced Analytical Techniques for Complex Biological Matrix Analysis
The accurate quantification of desfesoterodine and its metabolites in complex biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic and pharmacodynamic studies. The low concentrations of the analyte and the presence of numerous interfering substances in these matrices necessitate the use of highly sensitive and selective analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has become the gold standard for the bioanalysis of drugs like desfesoterodine. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
A typical LC-MS/MS method for the determination of desfesoterodine (often referred to as 5-hydroxy methyl tolterodine (B1663597) in analytical literature) in rat plasma involves the following steps:
Sample Preparation: To remove interfering proteins and other matrix components, a sample preparation step is crucial. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A reversed-phase column, such as an Ascentis Express RP amide column, is often used to separate desfesoterodine from other components of the sample. An isocratic mobile phase, for instance, a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), is used to elute the compound from the column.
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to ionize the analyte. The detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. For desfesoterodine, this transition could be m/z 342.2→223.1.
The use of a stable isotope-labeled internal standard, such as 5-hydroxy methyl tolterodine-d14, is essential for accurate quantification, as it compensates for matrix effects and variations in instrument response. Validated LC-MS/MS methods for desfesoterodine have demonstrated high sensitivity, with a lower limit of quantification in the picogram per milliliter range, and excellent accuracy and precision.
Innovations in Analytical Techniques:
While LC-MS/MS is the predominant technique, other advanced methods are also being explored for bioanalysis:
Desorption/Ionization Mass Spectrometry (DI-MS): Techniques like desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the direct analysis of drugs on surfaces with minimal sample preparation. These methods could potentially be used for the rapid screening of desfesoterodine in biological samples.
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be coupled with mass spectrometry for the analysis of small molecules. It can be a valuable alternative or complementary technique to LC-MS/MS.
The continuous development of these advanced analytical techniques is crucial for supporting the research and development of desfesoterodine and other pharmaceuticals by providing reliable and sensitive methods for their quantification in biological systems.
Innovations in Synthetic Pathways for Desfesoterodine and Analogues
The development of efficient, scalable, and sustainable synthetic routes is a cornerstone of pharmaceutical research and manufacturing. For desfesoterodine and its analogues, innovations in synthetic organic chemistry are aimed at improving yield, reducing the number of steps, enhancing stereoselectivity, and minimizing environmental impact.
Current Synthetic Approaches:
Desfesoterodine is the active metabolite of fesoterodine (B1237170), and its synthesis is closely related to that of its parent compound. A common strategy involves the synthesis of the key intermediate, (R)-5-hydroxymethyl tolterodine. This intermediate can then be used to produce desfesoterodine salts. For example, reacting the crude oily mass of the desfesoterodine base with fumaric acid in acetonitrile can yield this compound.
Emerging Synthetic Methodologies:
Several innovative synthetic strategies are being applied to the synthesis of complex pharmaceutical molecules like desfesoterodine and could be beneficial for the development of novel analogues:
Flow Chemistry: Continuous flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. This technology can streamline the synthesis of desfesoterodine intermediates and facilitate process optimization.
Biocatalysis: The use of enzymes as catalysts in organic synthesis can lead to highly selective and environmentally friendly processes. Biocatalytic methods could be employed for key stereoselective steps in the synthesis of desfesoterodine, such as the creation of the chiral center.
Computer-Aided Synthesis Design: Advances in artificial intelligence and machine learning are enabling the development of computer programs that can predict optimal synthetic routes for a given target molecule. These tools can help chemists to identify novel and more efficient pathways for the synthesis of desfesoterodine and its analogues.
Multi-Component Reactions (MCRs): MCRs are reactions in which three or more reactants combine in a single step to form a product that contains portions of all the reactants. The use of MCRs could significantly shorten the synthesis of complex desfesoterodine analogues by allowing for the rapid construction of molecular diversity.
Synthesis of Analogues:
The development of novel analogues of desfesoterodine is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with improved properties, such as enhanced selectivity or a better side-effect profile. The innovative synthetic methods described above can be applied to the synthesis of libraries of desfesoterodine analogues with systematic modifications to different parts of the molecule. For example, different aromatic aldehydes could be used in condensation reactions to create a diverse range of analogues.
The table below summarizes some of the innovative synthetic strategies and their potential benefits for the synthesis of desfesoterodine and its analogues.
| Synthetic Innovation | Description | Potential Benefits for Desfesoterodine Synthesis |
|---|---|---|
| Flow Chemistry | Reactions are performed in a continuous stream. | Improved safety, scalability, and process control. |
| Biocatalysis | Use of enzymes as catalysts. | High stereoselectivity, mild reaction conditions, and reduced environmental impact. |
| Computer-Aided Synthesis Design | Use of algorithms to predict synthetic routes. | Identification of novel and more efficient synthetic pathways. |
| Multi-Component Reactions | Three or more reactants combine in a single step. | Rapid generation of molecular diversity for the synthesis of analogues. |
Future Directions in Computational Drug Design for Muscarinic Antagonists
Computational drug design has become an indispensable tool in the development of new pharmaceuticals, and its application to muscarinic antagonists is rapidly evolving. By leveraging the power of high-performance computing and sophisticated algorithms, researchers can rationally design novel compounds with desired properties, such as high affinity, subtype selectivity, and favorable pharmacokinetic profiles.
Structure-Based Drug Design:
A major breakthrough in the field was the determination of the crystal structures of several muscarinic receptor subtypes. These high-resolution structures provide a detailed map of the orthosteric binding pocket, where acetylcholine and its antagonists bind. This has paved the way for structure-based drug design, which involves:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. By docking virtual libraries of compounds into the muscarinic receptor binding site, researchers can identify potential new antagonists. Molecular docking was instrumental in the development of M3R-selective antagonists by exploiting a single amino acid difference between the M2 and M3 receptor subtypes.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its receptor over time. This can help to assess the stability of the ligand-receptor complex and to understand the energetic contributions of different interactions.
The table below presents a hypothetical example of results from a molecular docking study of desfesoterodine analogues against the M3 muscarinic receptor.
| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Desfesoterodine | - | -9.8 | Tyr114, Trp428, Asn429 |
| Analogue A | Addition of a fluoro group | -10.2 | Tyr114, Trp428, Asn429, Leu225 |
| Analogue B | Replacement of phenyl ring with a pyridine (B92270) ring | -9.5 | Tyr114, Trp428 |
| Analogue C | Extension of the alkyl chain | -9.9 | Tyr114, Trp428, Asn429 |
Ligand-Based Drug Design:
In the absence of a receptor structure, ligand-based methods can be used. These methods rely on the knowledge of known active and inactive compounds to develop a model that predicts the activity of new molecules.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search databases for new compounds that fit the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new analogues and to guide lead optimization.
Future Perspectives:
The future of computational drug design for muscarinic antagonists will likely involve the integration of artificial intelligence (AI) and machine learning. These technologies can be used to analyze large datasets of chemical and biological information to identify complex patterns and to build more accurate predictive models. The development of allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site, is another promising avenue for achieving greater subtype selectivity. The continued synergy between computational and experimental approaches will be crucial for the discovery of the next generation of highly effective and selective muscarinic antagonists.
Q & A
Q. What experimental methodologies are recommended for characterizing the receptor selectivity of desfesoterodine fumarate?
To assess muscarinic receptor (mAChR) subtype selectivity, employ competitive radioligand binding assays using transfected cell lines expressing M1–M5 subtypes. Measure inhibition constants (Ki) under standardized conditions (e.g., 37°C, pH 7.4) with reference antagonists (e.g., atropine for nonspecific binding). This compound exhibits Ki values of 0.84 nM (M3) and similar affinities for M1–M5 subtypes (2.3–2.9 nM), suggesting broad-spectrum antagonism . Use nonlinear regression analysis to calculate binding parameters and validate results with triplicate trials.
Q. How should researchers design in vitro experiments to evaluate this compound’s antagonistic activity?
Utilize organ bath setups with isolated tissue preparations (e.g., guinea pig ileum for M3 receptors). Pre-incubate tissues with this compound, then quantify inhibition of carbachol-induced contractions. Calculate pA2 values to determine potency, ensuring proper controls (e.g., solvent-only and positive antagonist groups). Report mean ± SEM and statistical significance (e.g., one-way ANOVA with post-hoc tests) .
Q. What analytical techniques are critical for validating this compound’s purity and structural identity?
Combine high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 210 nm) and mass spectrometry (LC-MS) to confirm purity (>98%) and molecular weight. For structural elucidation, use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify key functional groups, such as the hydroxymethyl moiety and fumarate counterion .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data across different mAChR subtypes?
Discrepancies may arise from assay conditions (e.g., temperature, cell membrane composition) or receptor dimerization. Conduct parallel experiments using identical protocols across subtypes. Compare results with structurally related antagonists (e.g., darifenacin) to identify subtype-specific trends. Use molecular docking simulations to explore steric and electronic interactions influencing subtype selectivity .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in functional assays?
Apply sigmoidal dose-response models (e.g., Hill equation) to estimate EC50/IC50 values. Use Bayesian information criterion (BIC) to compare one-site vs. two-site binding models. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) and correct for multiple comparisons using the Benjamini-Hochberg procedure .
Q. How should cross-reactivity with non-muscarinic receptors be systematically evaluated?
Screen this compound against a panel of GPCRs (e.g., adrenergic, dopaminergic receptors) using calcium flux or cAMP assays. Prioritize receptors with structural homology to mAChRs. For unexpected off-target effects, perform kinetic binding studies (e.g., association/dissociation rates) and functional rescue experiments to confirm mechanistic relevance .
Q. What strategies optimize the reproducibility of in vivo pharmacokinetic studies for this compound?
Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous). Use LC-MS/MS to quantify plasma and tissue concentrations, ensuring calibration curves cover expected ranges (1–1000 ng/mL). Include crossover studies to account for inter-individual variability and report bioavailability relative to tolterodine .
Methodological and Reporting Guidelines
Q. How can researchers ensure compliance with journal requirements for data presentation?
- Tables : Label with Roman numerals, include footnotes for abbreviations, and align numerical data to decimal points. For example:
| Receptor Subtype | Ki (nM) | pA2 Value |
|---|---|---|
| M1 | 2.3 | 8.7 |
| M3 | 0.84 | 9.14 |
| Footnotes: Data derived from transfected HEK293 cells . |
Q. What steps mitigate bias when interpreting conflicting in vitro and in vivo efficacy data?
Perform meta-analyses of existing datasets to identify confounding variables (e.g., metabolic conversion in vivo). Validate in vitro findings using human primary cells or patient-derived organoids. Transparently report limitations, such as species-specific receptor expression patterns .
Q. How should supplementary materials be structured to enhance reproducibility?
Provide raw data files (e.g., .csv for binding curves), detailed protocols (e.g., buffer compositions, equipment models), and code for statistical analyses (R/Python scripts). Reference supplementary figures/tables in the main text (e.g., "See Supplementary Table S1 for HPLC conditions") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
